

# 4-(Ethoxymethyl)piperidine: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 4-(Ethoxymethyl)piperidine

Cat. No.: B1369083

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This guide provides an in-depth technical overview of **4-(Ethoxymethyl)piperidine**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety insights to facilitate its application in the laboratory.

## Executive Summary

**4-(Ethoxymethyl)piperidine** is a substituted piperidine derivative that serves as a valuable scaffold in the design of novel therapeutic agents. Its structure, featuring a flexible ethoxymethyl side chain on a saturated nitrogen-containing ring, offers a unique combination of polarity and lipophilicity. This guide addresses the current ambiguity surrounding its CAS number, provides a reliable summary of its physicochemical properties, outlines a robust synthetic pathway, and details essential safety and handling protocols. The insights herein are grounded in established chemical principles and data from closely related analogues, providing a solid foundation for its use in research and development.

## Chemical Identity and Physicochemical Properties

A critical point of clarification is the Chemical Abstracts Service (CAS) number for **4-(Ethoxymethyl)piperidine**. As of the latest review, a specific CAS number has not been assigned to this compound. A listing for the hydrochloride salt of this compound also indicates that a CAS number is not available[1]. Researchers should therefore rely on the compound's systematic name, molecular formula, and structure for unambiguous identification.

The properties of **4-(Ethoxymethyl)piperidine** can be reliably predicted based on its molecular structure and comparison with analogous compounds. Key quantitative data are summarized in the table below.

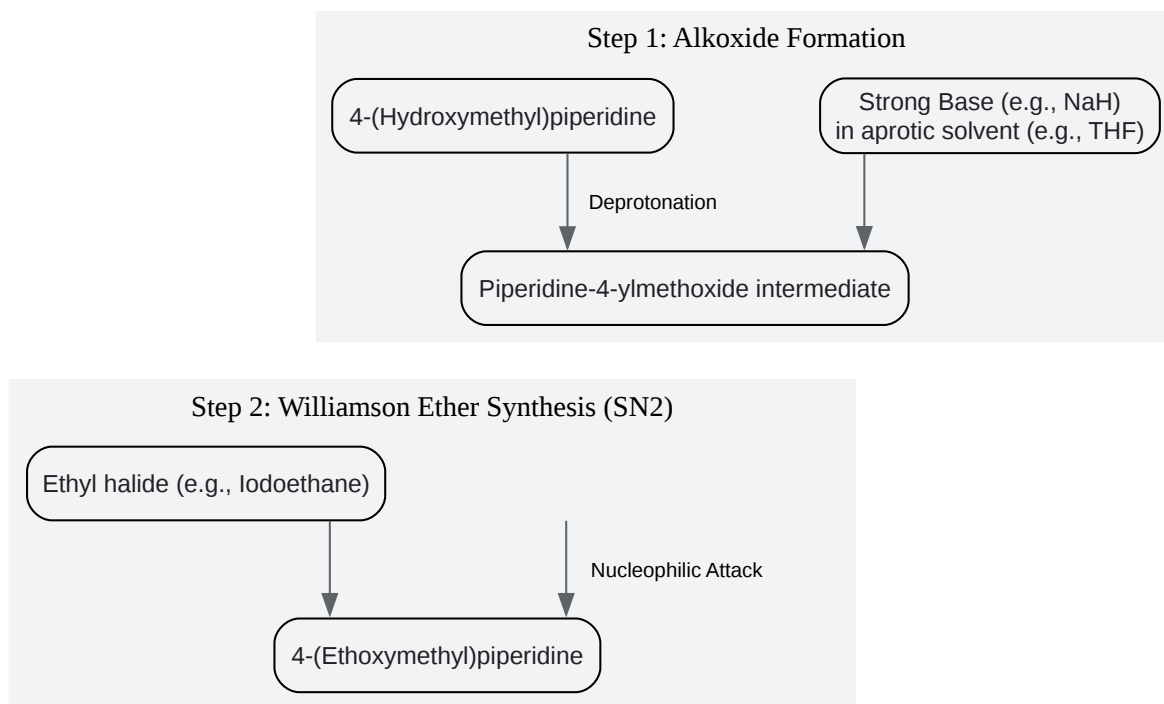
Property	Value	Source / Analogy
IUPAC Name	4-(Ethoxymethyl)piperidine	-
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO	PubChemLite[2]
Molecular Weight	143.23 g/mol	Calculated
Monoisotopic Mass	143.1310 Da	PubChemLite[2]
Appearance	Colorless to pale yellow liquid (predicted)	Analogy with similar compounds
Boiling Point	~180-190 °C (predicted at 760 mmHg)	Analogy with 4-ethoxypiperidine[3]
Solubility	Soluble in water and common organic solvents	Inferred from structure

## Synthesis and Mechanistic Insights

The synthesis of **4-(Ethoxymethyl)piperidine** can be efficiently achieved through a two-step process starting from commercially available 4-(hydroxymethyl)piperidine. The chosen methodology is the well-established Williamson ether synthesis, which is renowned for its reliability and broad applicability in forming ether linkages[4][5].

## Proposed Synthetic Pathway

The overall transformation involves the deprotonation of the hydroxyl group of 4-(hydroxymethyl)piperidine to form an alkoxide, followed by a nucleophilic substitution reaction with an ethyl halide.



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Caption: Proposed two-step synthesis of **4-(Ethoxymethyl)piperidine**.

## Detailed Experimental Protocol

Materials:

- 4-(Hydroxymethyl)piperidine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Iodoethane (or Bromoethane)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Alkoxide Formation:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
  - Cool the suspension to 0 °C using an ice bath.
  - Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
  - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
- Ether Synthesis:
  - Cool the reaction mixture back to 0 °C.
  - Add iodoethane (1.2 equivalents) dropwise to the flask.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution at 0 °C.

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure **4-(Ethoxymethyl)piperidine**.

#### Causality of Experimental Choices:

- Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete and irreversible deprotonation of the alcohol, driving the equilibrium towards the alkoxide[6].
- Anhydrous THF: An aprotic solvent is essential to prevent the quenching of the highly reactive alkoxide intermediate[7].
- Iodoethane: An ethyl halide with a good leaving group (Iodide > Bromide) is used to facilitate the  $\text{S}_\text{N}2$  reaction[5]. A primary halide is crucial to avoid competing elimination reactions[8].
- Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the strong base (NaH) and the alkoxide intermediate with atmospheric moisture and carbon dioxide.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **4-(Ethoxymethyl)piperidine** are not readily available in the literature, its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be reliably predicted based on its structure and data from analogous compounds. These predictions are invaluable for the confirmation of the product's identity post-synthesis.

$^1\text{H}$  NMR (predicted,  $\text{CDCl}_3$ , 400 MHz):

- $\delta$  3.45 (t,  $J=7.0$  Hz, 2H): Methylene protons of the ethoxy group ( $-\text{O}-\text{CH}_2-\text{CH}_3$ ).
- $\delta$  3.25 (d,  $J=6.5$  Hz, 2H): Methylene protons connecting the piperidine ring to the ether oxygen (Piperidine- $\text{CH}_2-\text{O}-$ ).

- $\delta$  2.9-3.1 (m, 2H): Axial protons on carbons 2 and 6 of the piperidine ring.
- $\delta$  2.5-2.7 (m, 2H): Equatorial protons on carbons 2 and 6 of the piperidine ring.
- $\delta$  1.6-1.8 (m, 3H): Protons on carbons 3, 4, and 5 of the piperidine ring.
- $\delta$  1.20 (t,  $J=7.0$  Hz, 3H): Methyl protons of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- A broad singlet corresponding to the N-H proton is also expected.

<sup>13</sup>C NMR (predicted, CDCl<sub>3</sub>, 100 MHz):

- $\delta$  75.0: Methylene carbon connecting the piperidine ring to the ether oxygen (Piperidine-CH<sub>2</sub>-O-).
- $\delta$  66.0: Methylene carbon of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta$  46.0: Carbons 2 and 6 of the piperidine ring.
- $\delta$  38.0: Carbon 4 of the piperidine ring.
- $\delta$  30.0: Carbons 3 and 5 of the piperidine ring.
- $\delta$  15.0: Methyl carbon of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>3</sub>).

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-(Ethoxymethyl)piperidine** is not available, a risk assessment based on the piperidine functional group and related compounds is essential. Piperidine and its derivatives are generally considered hazardous.

Hazard Profile (Inferred):

- Corrosive: Likely to cause skin and eye irritation or burns. Analogy with 4-(hydroxymethyl)piperidine suggests it may cause severe skin burns and eye damage[9].
- Irritant: May cause respiratory tract irritation.
- Harmful if swallowed or inhaled.

#### Recommended Handling Procedures:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Ground all equipment when transferring to prevent static discharge.

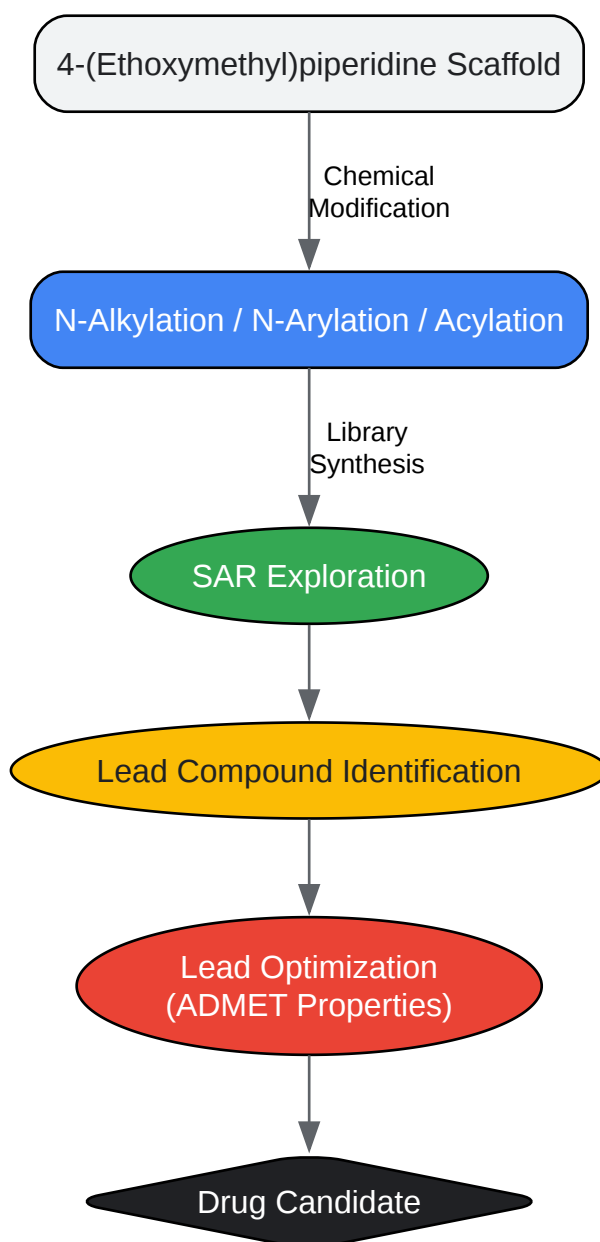
#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents and acids.

## Applications in Drug Discovery and Development

The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethoxymethyl group at the 4-position offers several advantages for drug design:

- **Modulation of Physicochemical Properties:** The ether linkage provides a hydrogen bond acceptor, which can be crucial for target engagement, while the ethyl group can enhance lipophilicity and improve cell permeability.
- **Vector for Further Functionalization:** The piperidine nitrogen can be readily derivatized to explore structure-activity relationships (SAR).
- **Scaffold for Diverse Targets:** 4-substituted piperidines are key components of ligands for a wide range of biological targets, including GPCRs, ion channels, and enzymes[10]. For instance, related 4-methoxypiperidine serves as a building block for novel therapeutic agents[11].



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Caption: Role of **4-(Ethoxymethyl)piperidine** in a drug discovery workflow.

## Conclusion

**4-(Ethoxymethyl)piperidine** represents a versatile and valuable building block for modern drug discovery. While the absence of a dedicated CAS number necessitates careful identification based on its chemical structure, its synthesis is straightforward via established methods like the Williamson ether synthesis. By understanding its physicochemical properties,



synthetic routes, and handling requirements, researchers can effectively incorporate this scaffold into their discovery programs to develop novel and impactful therapeutic agents.

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